molecular formula C12H14N2O2 B6156272 N-[(tert-butoxy)carbonyl]-4-isocyanoaniline CAS No. 202745-13-9

N-[(tert-butoxy)carbonyl]-4-isocyanoaniline

Cat. No.: B6156272
CAS No.: 202745-13-9
M. Wt: 218.25 g/mol
InChI Key: QWUJGOIESPJIMM-UHFFFAOYSA-N
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Description

N-[(tert-butoxy)carbonyl]-4-isocyanoaniline is a compound that features a tert-butoxycarbonyl (Boc) protecting group attached to an aniline derivative. The Boc group is commonly used in organic synthesis to protect amines from unwanted reactions during multi-step synthesis processes. This compound is particularly interesting due to its isocyano functional group, which is known for its reactivity and versatility in organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(tert-butoxy)carbonyl]-4-isocyanoaniline typically involves the protection of the amine group on 4-isocyanoaniline with a Boc group. This can be achieved by reacting 4-isocyanoaniline with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in a suitable solvent like acetonitrile .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar reaction conditions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-[(tert-butoxy)carbonyl]-4-isocyanoaniline can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Products typically include substituted aniline derivatives.

    Deprotection Reactions: The major product is 4-isocyanoaniline after the removal of the Boc group.

Scientific Research Applications

N-[(tert-butoxy)carbonyl]-4-isocyanoaniline has several applications in scientific research:

Mechanism of Action

The mechanism of action for N-[(tert-butoxy)carbonyl]-4-isocyanoaniline primarily involves the reactivity of its isocyano group and the protective nature of the Boc group. The isocyano group can act as a nucleophile or electrophile in various reactions, while the Boc group protects the amine functionality until it is selectively removed under specific conditions .

Comparison with Similar Compounds

Similar Compounds

  • N-[(tert-butoxy)carbonyl]-4-aminobenzoic acid
  • N-[(tert-butoxy)carbonyl]-4-aminophenol
  • N-[(tert-butoxy)carbonyl]-4-aminobenzylamine

Uniqueness

N-[(tert-butoxy)carbonyl]-4-isocyanoaniline is unique due to the presence of the isocyano group, which imparts distinct reactivity compared to other Boc-protected aniline derivatives. This makes it a valuable intermediate in the synthesis of complex organic molecules and bioactive compounds .

Properties

CAS No.

202745-13-9

Molecular Formula

C12H14N2O2

Molecular Weight

218.25 g/mol

IUPAC Name

tert-butyl N-(4-isocyanophenyl)carbamate

InChI

InChI=1S/C12H14N2O2/c1-12(2,3)16-11(15)14-10-7-5-9(13-4)6-8-10/h5-8H,1-3H3,(H,14,15)

InChI Key

QWUJGOIESPJIMM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC=C(C=C1)[N+]#[C-]

Purity

95

Origin of Product

United States

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